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Compound of Interest

1-Cyclopropylpiperazine
dihydrochloride

Cat. No.: B165461

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Cyclopropylpiperazine dihydrochloride. Due to the limited availability of public
experimental spectra for this specific salt, this document focuses on predicted spectroscopic
data, supplemented by experimental data for the free base, 1-Cyclopropylpiperazine. This
guide offers a robust reference for the identification, characterization, and quality control of 1-
Cyclopropylpiperazine dihydrochloride in research and development settings.

Chemical Structure and Properties
e |[UPAC Name: 1-cyclopropylpiperazine;dihydrochloride
e Molecular Formula: C7H16CI2N2

e Molecular Weight: 199.12 g/mol

e CAS Number: 131269-35-7 (for the analogous 1-Cyclopentylpiperazine dihydrochloride, a
specific CAS for the cyclopropyl version is not readily available)[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 1-Cyclopropylpiperazine
dihydrochloride. These predictions are based on established spectroscopic principles and
computational models, providing a reliable baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt
significantly influences the chemical shifts, particularly of the protons on the carbons adjacent
to the nitrogens, which will be shifted downfield compared to the free base.

Table 1: Predicted 'H NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D20, 400
MHz)

Chemical Shift (ppm) Multiplicity Protons Assigned
~3.6-3.9 m 8H (piperazine ring)
~2.8-3.2 m 1H (cyclopropyl CH)
~1.0-1.3 m 4H (cyclopropyl CH2)

Table 2: Predicted 13C NMR Data for 1-Cyclopropylpiperazine Dihydrochloride (in D20, 100
MH2z)

Chemical Shift (ppm) Carbon Assignment
~55-60 C (cyclopropyl CH)
~45 - 50 C (piperazine ring)
~5-10 C (cyclopropyl CH2)

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by the presence of broad
absorptions corresponding to the N-H stretching of the protonated amine groups.

Table 3: Predicted IR Absorption Bands for 1-Cyclopropylpiperazine Dihydrochloride (KBr
Pellet)
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Wavenumber (cm~?) Intensity Bond Vibration

~2700 - 3000 Strong, Broad N-H stretch (amine salt)

~2900 - 3050 Medium C-H stretch (cyclopropyl)
~2800 - 2950 Medium C-H stretch (piperazine)

~1400 - 1600 Medium N-H bend

~1000 - 1200 Medium C-N stretch

Mass Spectrometry (MS)

For the mass spectrum, it is important to consider the analysis of the free base, 1-
Cyclopropylpiperazine, as the hydrochloride salt will likely dissociate in the mass spectrometer.
The GC-MS data for 1-Cyclopropylpiperazine is available.[2]

Table 4: Mass Spectrometry Data for the Free Base, 1-Cyclopropylpiperazine

miz Interpretation

126.12 [M]* (Molecular lon)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 1-Cyclopropylpiperazine dihydrochloride.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 1-Cyclopropylpiperazine
dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-de).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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» 'H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Set the spectral width to cover a range of 0-14 ppm.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of 0-200 ppm.
o Alonger acquisition time will be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

e Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount
of the sample with dry KBr powder and pressing it into a thin, transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The typical scanning range is 4000-400 cm~1.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol).

e Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas
chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is
a suitable technique.

e Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum in positive ion mode.
o The mass range should be set to scan beyond the expected molecular weight.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
Cyclopropylpiperazine dihydrochloride.
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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of
1-Cyclopropylpiperazine dihydrochloride. Researchers are encouraged to use this
information as a reference for their own experimental work and to contribute to the public body
of knowledge by publishing their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165461#spectroscopic-data-for-1-
cyclopropylpiperazine-dihydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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